molecular formula C13H19N3O4S B11440322 Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No.: B11440322
M. Wt: 313.37 g/mol
InChI Key: QAAMFCOLRBUDLX-UHFFFAOYSA-N
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Description

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through cyclization reactions, followed by the introduction of the piperidine ring and subsequent functionalization to introduce the amino and methoxycarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, oxo, and substituted amino groups. These derivatives can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1-piperidinecarboxylate: Shares the piperidine ring and amino group but lacks the thiazole ring and methoxycarbonyl group.

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Contains a piperidine ring and ethyl ester but differs in the presence of a benzyl group and oxo group.

Uniqueness

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is unique due to its combination of a thiazole ring and piperidine ring, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Molecular Structure
The molecular formula of this compound is C14H22N4O3SC_{14}H_{22}N_{4}O_{3}S with a molecular weight of 326.42 g/mol. The compound features a piperidine ring substituted with a thiazole moiety that contributes to its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₂N₄O₃S
Molecular Weight326.42 g/mol
CAS Number1223879-85-3

Synthesis

The synthesis of this compound involves several steps, typically starting from the corresponding thiazole and piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques which have shown promise in enhancing reaction efficiency.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity
Studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The thiazole moiety is believed to play a crucial role in this activity by interacting with specific cellular targets involved in cell cycle regulation.

Neuroprotective Effects
Research has suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. Molecular docking studies indicate that it may interact with neurotransmitter receptors, influencing pathways related to neuronal survival and function.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Studies

  • Antimicrobial Efficacy
    A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics such as amoxicillin.
  • Cancer Cell Apoptosis
    In a recent publication, researchers demonstrated that treatment with this compound led to increased levels of caspase activation in human breast cancer cell lines. Flow cytometry analysis confirmed that treated cells exhibited characteristics indicative of apoptosis, suggesting its potential as an anticancer agent.
  • Neuroprotective Studies
    Another study focused on the neuroprotective effects observed in animal models of Alzheimer's disease. Administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

methyl 4-amino-2-(4-ethoxycarbonylpiperidin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H19N3O4S/c1-3-20-11(17)8-4-6-16(7-5-8)13-15-10(14)9(21-13)12(18)19-2/h8H,3-7,14H2,1-2H3

InChI Key

QAAMFCOLRBUDLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N

Origin of Product

United States

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